1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid
Description
1-(1H-Indol-3-yl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a carboxylic acid group and an indole moiety at the cyclopropane ring. The cyclopropane ring introduces steric strain and conformational rigidity, which may enhance metabolic stability or binding specificity in biological systems .
Properties
IUPAC Name |
1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-11(15)12(5-6-12)9-7-13-10-4-2-1-3-8(9)10/h1-4,7,13H,5-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIGTFNHRGPKSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CNC3=CC=CC=C32)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368896-60-9 | |
| Record name | 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid can be synthesized through various synthetic routes. One common method involves the cyclization of indole-3-carboxylic acid with a suitable dihalocyclopropane derivative under acidic conditions. Another approach is the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the cyclopropane ring.
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale chemical reactors with optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction temperatures are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Decarboxylative Arylation Reactions
Pd(II)-catalyzed C–H functionalization enables direct arylation at specific positions:
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C4-arylation : Achieved using aryl iodides under Pd(OAc)₂ catalysis with AgOAc oxidant and TFA additive in HFIP solvent at 65–120°C .
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C2-arylation : Proceeds via decarboxylation followed by palladium migration (Pd(II)/Pd(IV) cycle), forming biaryl products .
Mechanistic pathway :
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Pd(II) coordinates to the indole’s C3-carbonyl group.
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Oxidative addition of aryl iodide forms a Pd(IV) intermediate.
-
Reductive elimination yields arylated products while regenerating Pd(II).
Oxidation Reactions
The cyclopropane ring undergoes strain-driven oxidation:
| Condition | Product | Notes |
|---|---|---|
| O₂, Cu catalyst | 1-(1H-Indol-3-yl)cyclopropanone | Selective ring oxidation |
| KMnO₄, acidic conditions | Indole-3-acetic acid derivatives | Full ring cleavage |
The indole moiety remains intact under mild oxidation but may degrade under harsh conditions.
Acid-Catalyzed Rearrangements
The carboxylic acid group participates in Friedel–Crafts acyl migrations:
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3,2-Carbonyl migration : Occurs in acidic media, shifting the acyl group from C3 to C2 .
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Decarboxylation : Heating with TFA removes CO₂, generating 3-vinylindole intermediates .
Condensation and Amide Formation
The carboxylic acid reacts with:
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Amines : Forms amide bonds under EDC/HOBt coupling (e.g., with benzylamine to yield 1-(1H-indol-3-yl)cyclopropane-1-carboxamide).
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Hydrazines : Produces hydrazides for heterocyclic synthesis.
Electrophilic Substitution on Indole
The indole’s C5 position is reactive toward electrophiles:
| Reagent | Product Type | Position | Yield Range |
|---|---|---|---|
| HNO₃/H₂SO₄ | Nitroindole derivative | C5 | 60–75% |
| Br₂/CH₂Cl₂ | Bromoindole derivative | C5 | 55–80% |
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring reacts with:
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HCl gas : Forms 1-(1H-indol-3-yl)propane-1,2-diol dihydrochloride.
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H₂/Pd-C : Hydrogenolysis yields 3-(propyl)indole-carboxylic acid.
Enzymatic Modifications
Preliminary studies suggest:
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Cytochrome P450 enzymes : Hydroxylate the cyclopropane ring at the methylene position.
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Carboxylesterases : Hydrolyze ester derivatives of the compound.
Key Reaction Data Table
Mechanistic Insights from Literature
-
Pd-catalyzed reactions follow a Pd(II)/Pd(IV) cycle, with AgOAc critical for regenerating the catalyst .
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Decarboxylation precedes arylation in C2-functionalization, as shown by control experiments with indole-3-carboxylic acid .
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Solvent effects : Hexafluoroisopropanol (HFIP) enhances electrophilicity of Pd intermediates, improving reaction rates .
Scientific Research Applications
Research and Medicinal Chemistry
- COX-1 Inhibitors 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid derivatives have been explored for their potential as cyclooxygenase-1 (COX-1) inhibitors .
- Ovarian Cancer Research These compounds have demonstrated activity against COX-1 in ovarian carcinoma cells (OVCAR-3) . While they inhibit tumor cell proliferation, the concentrations required are significantly higher than those needed to inhibit COX-1 activity, suggesting that their antiproliferative effects on OVCAR-3 cells are independent of COX-1 inhibition .
- Sulindac Analogues this compound is related to sulindac sulfide, a slow, tight-binding inhibitor of both COX-1 and COX-2 . Researchers have used it as a lead scaffold for constructing potential COX-1-selective inhibitors by modifying the carboxyl, benzylidene, and 5'-position of the indene ring .
Synthesis of Indole Derivatives
- Cyclobutanone Synthesis this compound can be used in the synthesis of indolyl cyclobutanones via acid-catalyzed reactions .
- Cyclopropane Derivatives It is used in the preparation of enantioenriched cyclopropyl ethers, amines, and cyclopropylazole derivatives .
Predicted Collision Cross Section
This compound has different predicted collision cross sections (CCS) :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| $$M+H]+ | 202.08626 | 147.2 |
| $$M+Na]+ | 224.06820 | 161.3 |
| $$M+NH4]+ | 219.11280 | 157.5 |
| $$M+K]+ | 240.04214 | 156.4 |
| $$M-H]- | 200.07170 | 156.3 |
| $$M+Na-2H]- | 222.05365 | 157.4 |
| $$M]+ | 201.07843 | 153.0 |
| $$M]- | 201.07953 | 153.0 |
Safety Information
This compound is labeled with the following hazard statements :
- H302: Harmful if swallowed
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation
Precautionary statements :
- P264: Wash thoroughly after handling.
- P270: Do not eat, drink, or smoke when using this product.
- P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P330: Rinse mouth.
- P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P337 + P313: If eye irritation persists: Get medical advice/attention.
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
- P321: Specific treatment (see supplemental first aid instructions on this label).
- P332 + P313: If skin irritation occurs: Get medical advice/attention.
- P362: Take off contaminated clothing and wash before reuse .
Mechanism of Action
The mechanism by which 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The indole ring can bind to various receptors and enzymes, leading to biological responses. The specific molecular targets and pathways depend on the biological context and the specific derivatives formed from the compound.
Comparison with Similar Compounds
Substituent Variations
- 1-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid (): Replaces the indole with a methoxy-substituted phenyl group.
- 1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride (): Features a pyridine ring, introducing a basic nitrogen atom. This increases water solubility (via protonation at physiological pH) but reduces lipophilicity compared to the indole analog .
- 1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid (): Contains a difluoromethyl-pyrazole group. Fluorine atoms enhance metabolic stability and membrane permeability, while the pyrazole ring may engage in dipole-dipole interactions .
Functional Group Additions
- 1-(Boc-Amino)cyclopropanecarboxylic acid (): Incorporates a tert-butoxycarbonyl (Boc) protecting group. This modification is common in peptide synthesis to shield reactive amines, highlighting its utility as a synthetic intermediate compared to the parent carboxylic acid .
- 1-(Malonylamino)cyclopropane-1-carboxylic acid (): Adds a malonyl group, introducing a second carboxylic acid.
Physicochemical Properties
<sup>a</sup> logP values estimated using multiple computational methods .
Biological Activity
1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid (ICCA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological implications of ICCA, drawing from diverse research studies to provide a comprehensive overview.
- Molecular Formula : C12H11NO2
- CAS Number : 1368896-60-9
- Structure : The compound features an indole ring fused to a cyclopropane carboxylic acid, which may contribute to its unique biological properties.
Synthesis of ICCA
The synthesis of ICCA typically involves multi-step organic reactions. Various methods have been documented, including palladium-catalyzed cross-coupling reactions and cycloaddition techniques. These methods aim to optimize yield and purity while minimizing byproducts.
Antimycobacterial Activity
Recent studies have investigated the antimycobacterial properties of indole derivatives, including ICCA. For instance, research has shown that certain indole-fused compounds exhibit significant inhibitory effects against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentrations (MICs) for related compounds were reported as low as 0.2 µg/mL, indicating potent activity against Mtb . While specific data for ICCA is limited, its structural similarity to other active indole derivatives suggests potential for similar activity.
| Compound | MIC (μg/mL) |
|---|---|
| Compound A | 0.2 |
| Compound B | 0.4 |
| ICCA (predicted) | TBD |
Cytotoxicity and Anticancer Potential
Indole derivatives are also recognized for their anticancer properties. Research has indicated that compounds with indole structures can inhibit key enzymes involved in cancer cell proliferation, such as c-Src kinase . The presence of functional groups in ICCA may enhance its binding affinity to these targets, suggesting a pathway for further exploration in cancer therapeutics.
Case Studies
- Study on Indole Derivatives : A study focused on the synthesis and biological evaluation of various indole derivatives demonstrated that modifications at the cyclopropane moiety could enhance biological activity against cancer cell lines. The findings suggested that structural variations significantly impact the pharmacological profile .
- Antimycobacterial Screening : Another research effort evaluated a series of indole compounds for their activity against Mtb. The results indicated that certain modifications led to improved efficacy, highlighting the importance of structural optimization in drug design .
Future Directions
The biological evaluation of ICCA remains an emerging field. Future research should focus on:
- Mechanistic Studies : Understanding the specific mechanisms through which ICCA exerts its biological effects.
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic potential of ICCA.
- Structure-Activity Relationship (SAR) : Investigating how variations in the chemical structure influence biological activity.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis strategies include (i) [2+1] cyclopropanation of indole-containing alkenes using carbene precursors (e.g., diazo compounds) catalyzed by transition metals (e.g., Rh or Cu) and (ii) coupling pre-synthesized cyclopropane-carboxylic acid derivatives with indole moieties. Microwave-assisted reactions (e.g., 50–100°C, 30–60 min) can improve yields by enhancing reaction kinetics . Purification via recrystallization (e.g., acetic acid) or column chromatography is recommended. Optimize solvent polarity (e.g., DMF for polar intermediates) and catalyst loading (≤5 mol%) to minimize side products .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Purity : HPLC with UV detection (λ = 280 nm for indole absorption) and ≥95% purity threshold.
- Structural Confirmation :
- NMR : Cyclopropane protons (δ 0.8–1.5 ppm, geminal coupling ); indole NH (δ ~10–12 ppm).
- Mass Spectrometry : HRMS to confirm molecular ion ([M+H] calculated for : 217.0843).
- X-ray Crystallography : Resolve stereochemistry and bond angles (e.g., cyclopropane ring strain ~115°) .
Q. What are the key physicochemical properties critical for experimental design?
- Methodological Answer :
- pKa : Carboxylic acid group (~4.2–4.5) impacts solubility in aqueous buffers.
- logP : Estimated ~1.5–2.0 (octanol/water) suggests moderate lipophilicity.
- Solubility : Soluble in DMSO (≥50 mg/mL), sparingly in water (use sonication for dispersion).
- Stability : Stable at RT for 24h in pH 4–7; degrade in alkaline conditions (monitor via TLC) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hood to avoid inhalation (analogous to GHS H315/H319 for cyclopropane-carboxylic acids).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Desiccate at 2–8°C under argon to prevent oxidation .
Advanced Research Questions
Q. How can contradictory data on biological activity across assay systems be resolved?
- Methodological Answer :
- Orthogonal Assays : Compare enzyme inhibition (IC) vs. cell-based viability (MTT assay).
- Permeability : Measure logD (pH 7.4) and use Caco-2 monolayers to assess transport.
- Metabolic Stability : Incubate with liver microsomes (CYP450 profiling) and quantify via LC-MS/MS.
- Data Normalization : Include positive controls (e.g., indole-3-acetic acid) to calibrate inter-assay variability .
Q. What strategies elucidate the cyclopropane ring’s role in target binding and conformational stability?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map energy minima and torsional barriers.
- SAR Studies : Synthesize analogs (e.g., cyclopropane vs. cyclohexane) and compare binding affinities (SPR or ITC).
- X-ray Co-crystallization : Resolve ligand-protein complexes (e.g., with kinases or GPCRs) to identify H-bonding/van der Waals interactions .
Q. What advanced techniques address challenges in spectroscopic characterization?
- Methodological Answer :
- NMR Challenges : Overlapping cyclopropane/indole signals require high-field instruments (≥600 MHz) and HSQC for assignment.
- Isotopic Labeling : -labeled cyclopropane precursors (e.g., -malonate esters) to track ring stability.
- Vibrational Spectroscopy : IR peaks (1700–1750 cm for carboxylic acid; ~3400 cm for NH stretch) .
Q. How can metabolic pathways be systematically studied in in vitro models?
- Methodological Answer :
- Metabolite Identification : Incubate with primary hepatocytes (human/rat) and profile metabolites via UPLC-QTOF-MS.
- Isotope Tracing : Use -labeled compound to quantify excretion (urine/feces) and tissue distribution.
- Enzyme Inhibition : Screen against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
